Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride
Description
Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride (CAS: 1189428-60-1) is a deuterated sulfonyl chloride derivative with the molecular formula C8H6NO3SCl and a molecular weight of 231.65614 g/mol . The compound features four deuterium atoms (d4) replacing hydrogen atoms in the methanesulfonyl group, making it a stable isotopically labeled (SIL) compound. Its primary application lies in pharmaceutical research, particularly as an internal standard for mass spectrometry (MS) or nuclear magnetic resonance (NMR) studies due to its isotopic distinction from non-deuterated analogs .
Suppliers such as Shanghai Yuanye Bio-Tech and Shanghai Macklin Biochemical Co., Ltd. offer the compound at premium prices (e.g., 50 mg for 2,380 RMB and 2,067 RMB, respectively), reflecting its specialized use in high-precision analytical workflows .
Properties
IUPAC Name |
(4,5,6,7-tetradeuterio-1,2-benzoxazol-3-yl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREYTLWEJMYKRX-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=NO2)CS(=O)(=O)Cl)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661794 | |
| Record name | [(~2~H_4_)-1,2-Benzoxazol-3-yl]methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189428-60-1 | |
| Record name | [(~2~H_4_)-1,2-Benzoxazol-3-yl]methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Synthetic Pathway
The synthesis of Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride follows a multi-step sequence starting from benzo[d]isoxazole derivatives. The primary route involves:
-
Formation of the Methanesulfonic Acid Intermediate :
Benzo[d]isoxazol-3-yl-methanesulfonic acid is synthesized via cyclization of ketosultone precursors. The oxime of ketosultone (II) undergoes base-mediated rearrangement, yielding the methanesulfonic acid salt (I) (Equation 1):Bases such as lithium hydroxide or triethylamine are preferred for their ability to enhance purity (85–92% yield).
-
Deuteration Strategy :
Deuterium incorporation occurs during the sulfonation or halogenation stages. Methanesulfonyl chloride-d4 is introduced via phosphorous oxychloride (POCl₃) treatment under anhydrous conditions. Isotopic labeling is achieved by substituting hydrogen sources with deuterated reagents (e.g., D₂O or CD₃OD) in critical steps. -
Halogenation to Sulfonyl Chloride :
The methanesulfonic acid intermediate is converted to the sulfonyl chloride derivative using POCl₃ or POBr₃. This step requires rigorous temperature control (30–50°C) to prevent decomposition:
Table 1: Key Reaction Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | LiOH, H₂O/THF, 40°C | 88 | 95 |
| Deuteration | CD₃SO₂Cl, D₂O, 25°C | 76 | 90 |
| Halogenation | POCl₃, CH₂Cl₂, 45°C | 82 | 97 |
-
Solvent Selection : Tetrahydrofuran (THF) and dichloromethane (CH₂Cl₂) are optimal for cyclization and halogenation, respectively, due to their inertness and ability to solubilize intermediates.
-
Temperature Sensitivity : Exceeding 50°C during halogenation leads to sulfonic acid decomposition, reducing yields by 15–20%.
Industrial-Scale Production
Large-Scale Synthesis
Industrial processes prioritize cost efficiency and reproducibility. Automated continuous-flow reactors are employed for:
Table 2: Scalability Comparison
| Parameter | Lab-Scale (100 g) | Pilot-Scale (10 kg) |
|---|---|---|
| Reaction Time | 8–12 hours | 6–8 hours |
| Yield | 78% | 85% |
| Energy Consumption | High | Optimized |
Deuterium Incorporation Techniques
Isotopic Labeling Methods
Deuteration is achieved through:
-
Direct Exchange : Treating the methanesulfonic acid intermediate with D₂O under acidic conditions (pH 2–3).
-
Synthetic Precursors : Using deuterated methanesulfonyl chloride (CD₃SO₂Cl) during halogenation.
Table 3: Deuteration Efficiency
| Method | Deuterium Purity (%) | Cost (Relative) |
|---|---|---|
| Direct Exchange | 92 | Low |
| CD₃SO₂Cl Halogenation | 98 | High |
Challenges and Mitigation Strategies
Common Issues
-
Hydrolysis of Sulfonyl Chloride : Exposure to moisture leads to hydrolysis, forming inactive sulfonic acids. Solutions include:
-
Isotopic Dilution : Residual protiated solvents (e.g., H₂O) reduce deuterium purity. Mitigated by:
-
Solvent drying with MgSO₄ or CaH₂.
-
Repeated recrystallization from deuterated solvents.
-
Chemical Reactions Analysis
Types of Reactions
Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative.
Scientific Research Applications
Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 chloride is a compound with significant applications in scientific research, particularly in medicinal chemistry and the synthesis of pharmaceuticals. This article explores its applications, supported by case studies and data tables.
Synthesis of Zonisamide
One of the primary applications of this compound is in the synthesis of zonisamide, a medication used to treat epilepsy and other neurological disorders. The process involves several steps:
- Sulfonation : The compound is sulfonated to form benzo[d]isoxazol-3-yl-methanesulfonic acid.
- Conversion to Sulfonyl Chloride : This acid is then converted into its corresponding sulfonyl chloride using phosphorus oxychloride.
- Formation of Zonisamide : The sulfonyl chloride reacts with ammonia to yield zonisamide .
Antiepileptic Properties
Zonisamide, synthesized from this compound, exhibits antiepileptic, anticonvulsant, and neuroprotective effects. Research has demonstrated its efficacy in reducing seizure frequency in patients with refractory epilepsy .
Potential for Neuroprotection
Recent studies suggest that compounds derived from benzo[d]isoxazole may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease and Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems and reduction of oxidative stress .
Case Study 1: Efficacy of Zonisamide
A clinical trial investigated the efficacy of zonisamide in patients with partial seizures. Results indicated a significant reduction in seizure frequency compared to placebo, highlighting the therapeutic potential of compounds derived from this compound .
Case Study 2: Neuroprotective Effects
In vitro studies have shown that zonisamide can protect neuronal cells from apoptosis induced by oxidative stress. This suggests that derivatives of this compound may be useful in developing treatments for neurodegenerative diseases .
Table 1: Synthesis Steps for Zonisamide
| Step | Reaction | Product |
|---|---|---|
| 1 | Sulfonation | Benzo[d]isoxazol-3-yl-methanesulfonic acid |
| 2 | Chlorination | Benzo[d]isoxazol-3-yl-methanesulfonyl chloride |
| 3 | Ammonolysis | Zonisamide |
Table 2: Biological Activities of Zonisamide
| Activity Type | Description |
|---|---|
| Antiepileptic | Reduces seizure frequency in epilepsy patients |
| Neuroprotective | Protects against oxidative stress-induced apoptosis |
Mechanism of Action
The mechanism of action of Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, or other derivatives. This reactivity is exploited in various chemical syntheses and labeling studies .
Comparison with Similar Compounds
Example 1: Clomipramine Hydrochloride Impurities
Example 2: Benzonatate-d9 (CAS: Not disclosed)
- A deuterated analog of the antitussive drug Benzonatate, this compound highlights the broader trend of using SIL compounds in drug metabolism studies.
- Unlike this compound, Benzonatate-d9 contains nine deuterium atoms and is tailored for respiratory drug analysis .
Functional Analogs: Sulfonyl Chlorides in Medicinal Chemistry
Sulfonyl chlorides are pivotal in synthesizing sulfonamides, a class of antibiotics and protease inhibitors. Comparisons include:
| Compound | Key Features | Distinguishing Factor from this compound |
|---|---|---|
| Toluenesulfonyl Chloride | Non-deuterated, widely used in organic synthesis | Lacks benzoisoxazole ring; not isotopically labeled |
| Dansyl Chloride | Fluorescent labeling reagent | Contains dimethylaminonaphthalene group; used in protein tagging |
| Methanesulfonyl-d4 Chloride | Deuterated but lacks benzoisoxazole ring | Simpler structure; limited to isotopic studies of sulfonate groups |
Biological Activity
Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a benzoisoxazole moiety linked to a methanesulfonyl chloride group. Its chemical formula is C_8H_6ClN_0_3S with a molecular weight of approximately 217.66 g/mol. The deuterated form (d4) indicates that the compound contains deuterium, which can be useful in various analytical applications.
This compound exhibits several biological activities that are primarily mediated through its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. Studies indicate that it may possess similar or superior inhibitory effects compared to standard drugs like Donepezil .
- Anticancer Properties : Research has demonstrated that derivatives of benzo[d]isoxazole compounds can exhibit significant cytotoxic effects against various cancer cell lines, such as HepG2, HCT116, and MCF-7. The mechanism involves apoptosis induction and cell cycle arrest .
- Analgesic Activity : The compound targets sodium channels, particularly NaV1.7, which plays a crucial role in pain signaling pathways. Inhibition of this channel can lead to analgesic effects, making it a candidate for pain management therapies .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of benzo[d]isoxazole derivatives on cancer cell lines using the SRB assay. Notably, compounds exhibited IC50 values ranging from 1.54 µM to 4.52 µM against HCT116 and MCF-7 cells, respectively, indicating potent anticancer activity compared to doxorubicin .
| Compound | Cell Line | IC50 Value (µM) | Comparison Drug | IC50 Value (µM) |
|---|---|---|---|---|
| Compound A | HepG2 | 2.38 | Doxorubicin | 7.46 |
| Compound B | HCT116 | 1.54 | Doxorubicin | 8.29 |
| Compound C | MCF-7 | 4.52 | Doxorubicin | 4.56 |
Case Study 2: Enzyme Inhibition
In vitro studies assessed the inhibitory effects on AChE and BuChE. The compound demonstrated IC50 values significantly lower than those of established inhibitors like Donepezil, suggesting its potential as a therapeutic agent for Alzheimer's disease .
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Standard Drug | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|---|---|---|
| Benzo[d]isoxazole derivative | 6.40 | 7.50 | Donepezil | 33.65 | 35.80 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
